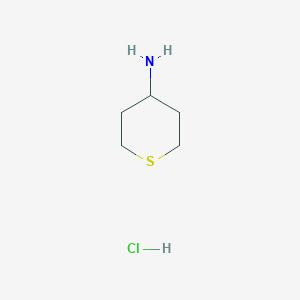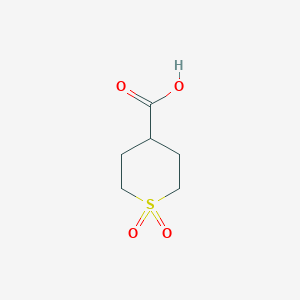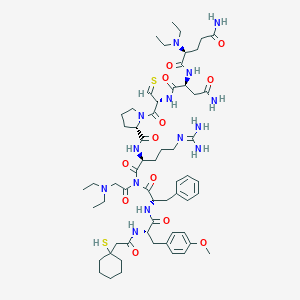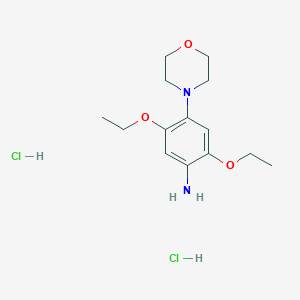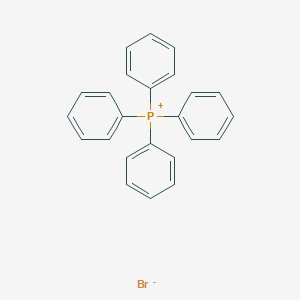![molecular formula C10H18O2 B153608 (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane CAS No. 128993-92-0](/img/structure/B153608.png)
(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane, also known as DMSD, is a spiroacetal compound that has gained significant attention in the field of organic chemistry due to its unique structural properties. DMSD has been synthesized using various methods, and its potential applications in scientific research have been explored.
Applications De Recherche Scientifique
(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has potential applications in scientific research, including its use as a chiral building block in organic synthesis. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can be used as a starting material for the synthesis of various spiroacetal compounds, which have potential applications in drug discovery. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has also been used as a chiral ligand in asymmetric catalysis. Furthermore, (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has been used as a solvent for the synthesis of metal-organic frameworks.
Mécanisme D'action
The mechanism of action of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane is not well understood. However, it is believed that (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can undergo ring-opening reactions to form reactive intermediates, which can participate in various chemical reactions. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has been shown to undergo ring-opening reactions with alcohols, amines, and thiols. These reactions can be used to synthesize various spiroacetal compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane. However, studies have shown that (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane is not toxic to cells and has low cytotoxicity. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has also been shown to have low acute toxicity in mice. Further studies are needed to investigate the potential biochemical and physiological effects of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane.
Avantages Et Limitations Des Expériences En Laboratoire
(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has several advantages for lab experiments, including its ease of synthesis and high yield. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can also be used as a chiral building block in organic synthesis and as a chiral ligand in asymmetric catalysis. However, the limitations of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane include its limited solubility in water and its potential reactivity with other chemicals. Care should be taken when handling (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane to avoid exposure to skin and eyes.
Orientations Futures
Future research on (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane should focus on its potential applications in drug discovery and asymmetric catalysis. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can be used as a starting material for the synthesis of various spiroacetal compounds, which have potential applications in drug discovery. Furthermore, (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can be used as a chiral ligand in asymmetric catalysis. Further studies are needed to investigate the potential biochemical and physiological effects of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane. Additionally, new methods for the synthesis of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane should be developed to improve the yield and reduce the reaction time.
Méthodes De Synthèse
(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can be synthesized using various methods, including a one-pot reaction of 2,3-dimethyl-1,3-butadiene and formaldehyde, followed by a spirocyclization reaction. Another method involves the reaction of 2,3-dimethyl-1,3-butadiene with paraformaldehyde in the presence of a Lewis acid catalyst, followed by spirocyclization. The yield of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane using these methods ranges from 50% to 80%. These methods have been optimized to reduce the reaction time and increase the yield of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane.
Propriétés
Numéro CAS |
128993-92-0 |
|---|---|
Nom du produit |
(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane |
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(7R,9R)-7,9-dimethyl-6,10-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C10H18O2/c1-8-7-9(2)12-10(11-8)5-3-4-6-10/h8-9H,3-7H2,1-2H3/t8-,9-/m1/s1 |
Clé InChI |
MLRVHGZYWWKPPB-RKDXNWHRSA-N |
SMILES isomérique |
C[C@@H]1C[C@H](OC2(O1)CCCC2)C |
SMILES |
CC1CC(OC2(O1)CCCC2)C |
SMILES canonique |
CC1CC(OC2(O1)CCCC2)C |
Synonymes |
6,10-Dioxaspiro[4.5]decane,7,9-dimethyl-,trans-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



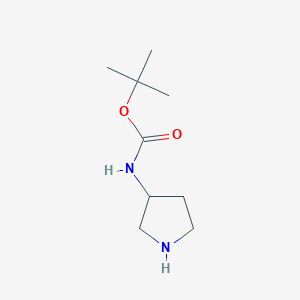
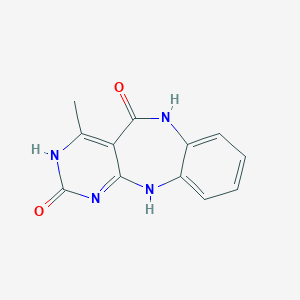
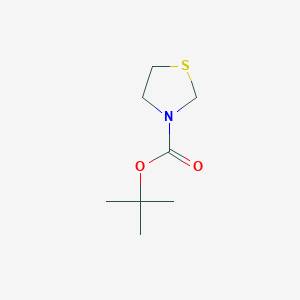
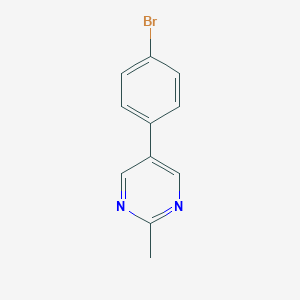
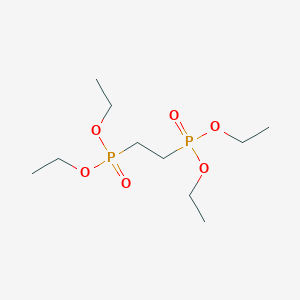
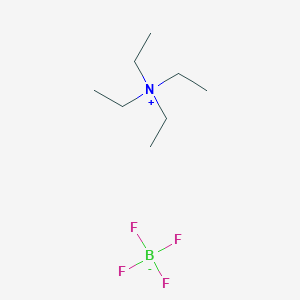
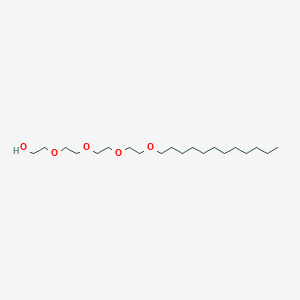
![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)

